molecular formula C22H21N3O5S B403401 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

Cat. No.: B403401
M. Wt: 439.5g/mol
InChI Key: LAZHKSOHKBKOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.48424 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H21N3O5S/c1-17(18-8-4-2-5-9-18)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,26)

InChI Key

LAZHKSOHKBKOTO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with biological molecules, affecting their function. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide include:

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